1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring can be achieved through a cycloaddition reaction between an alkyne and an azide.
Functional Group Introduction: The cyclopentyl and propyl groups can be introduced through various organic synthesis techniques, such as alkylation or acylation reactions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Chemical Sensing: The compound can be used in the development of chemical sensors due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Comparison with Similar Compounds
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a cyclopropyl group instead of a cyclopentyl group, which may affect its biological activity and chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: This derivative features a different triazole ring structure and a methyl ester group, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-cyclopentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-5-9-10(11(15)16)12-13-14(9)8-6-3-4-7-8/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
VNCLFGCCOJZXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C2CCCC2)C(=O)O |
Origin of Product |
United States |
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